An In-depth Technical Guide to 2-Chloro-3-(difluoromethoxy)pyridine: A Key Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 2-Chloro-3-(difluoromethoxy)pyridine: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Scaffolds in Drug Design
The strategic incorporation of fluorine and fluorinated moieties into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties of the difluoromethoxy (-OCF₂H) group, in particular, have garnered significant attention for its ability to enhance crucial pharmacokinetic and pharmacodynamic parameters. This guide provides a comprehensive technical overview of 2-Chloro-3-(difluoromethoxy)pyridine (CAS Number: 1206977-80-1), a heterocyclic building block poised for significant applications in the synthesis of novel therapeutic agents. The presence of the difluoromethoxy group can improve metabolic stability, increase lipophilicity, and favorably modulate pKa, thereby enhancing a drug candidate's overall profile.[1][2] This document will delve into the synthesis, chemical properties, reactivity, and potential applications of this versatile intermediate, offering valuable insights for researchers in the pharmaceutical and agrochemical industries.
Physicochemical Properties and Structural Data
A thorough understanding of the fundamental properties of 2-Chloro-3-(difluoromethoxy)pyridine is essential for its effective utilization in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1206977-80-1 | Internal Database |
| Molecular Formula | C₆H₄ClF₂NO | [Internal Database] |
| Molecular Weight | 179.55 g/mol | [Internal Database] |
| Appearance | Inferred to be a liquid or low-melting solid | General knowledge |
| Purity | Typically >95% (commercial sources) | [3] |
| Storage | 2-8°C, under an inert atmosphere | [3] |
Synthesis of 2-Chloro-3-(difluoromethoxy)pyridine: A Plausible Synthetic Route
While specific literature detailing the synthesis of 2-Chloro-3-(difluoromethoxy)pyridine is not abundant, a highly plausible and efficient synthetic strategy involves the difluoromethylation of the corresponding phenolic precursor, 2-chloro-3-hydroxypyridine. This transformation can be achieved using various modern difluoromethylating agents. A general, two-step conceptual pathway is outlined below.
Caption: Conceptual workflow for the synthesis of 2-Chloro-3-(difluoromethoxy)pyridine.
Experimental Protocol: Synthesis of 2-Chloro-3-(difluoromethoxy)pyridine
This protocol is an adapted procedure based on established methods for the difluoromethylation of phenols.[4]
Step 1: Synthesis of 2-Chloro-3-hydroxypyridine
The precursor, 2-chloro-3-hydroxypyridine, can be synthesized from 2-chloro-3-nitropyridine.[5][6] The process involves the reduction of the nitro group to an amine, followed by diazotization and subsequent hydrolysis.
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Reduction of 2-Chloro-3-nitropyridine: 2-Chloro-3-nitropyridine is dissolved in a suitable solvent such as ethanol or methanol. A reducing agent, for instance, iron powder in the presence of an acid like ammonium chloride, is added. The mixture is heated to reflux until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield 2-chloro-3-aminopyridine.[5]
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Diazotization and Hydrolysis: The resulting 2-chloro-3-aminopyridine is then subjected to diazotization using a nitrite source (e.g., sodium nitrite) in an acidic medium (e.g., sulfuric acid) at low temperatures (0-5 °C). The diazonium salt is then hydrolyzed by warming the solution to afford 2-chloro-3-hydroxypyridine.
Step 2: Difluoromethylation of 2-Chloro-3-hydroxypyridine
-
To a round-bottomed flask equipped with a magnetic stir bar, add 2-chloro-3-hydroxypyridine (1.0 equiv), cesium carbonate (1.5 equiv), and a suitable solvent such as N,N-dimethylformamide (DMF).[4]
-
The flask is sealed and the headspace is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) to the reaction mixture.[4]
-
The reaction mixture is heated to 120 °C and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.[4]
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield pure 2-Chloro-3-(difluoromethoxy)pyridine.
Chemical Reactivity and Synthetic Utility
The reactivity of 2-Chloro-3-(difluoromethoxy)pyridine is primarily dictated by the 2-chloropyridine core. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, making it a versatile handle for the introduction of a wide array of functional groups.
Caption: Reactivity of 2-Chloro-3-(difluoromethoxy)pyridine in SNAr reactions.
This reactivity allows for the facile synthesis of various 2-substituted-3-(difluoromethoxy)pyridine derivatives, which are valuable intermediates for the construction of more complex molecular architectures in drug discovery programs.[7]
Applications in Medicinal Chemistry and Drug Development
The incorporation of the difluoromethoxy group is a well-established strategy to enhance the drug-like properties of a molecule. This moiety can act as a bioisostere for other functional groups, such as a methoxy or a hydroxyl group, while offering distinct advantages.
-
Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group are resistant to enzymatic cleavage, leading to increased metabolic stability and a longer in vivo half-life of the drug candidate.[1]
-
Lipophilicity and Permeability: The difluoromethoxy group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[2]
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby basic functional groups, which can be advantageous for optimizing drug-target interactions and solubility.
-
Conformational Control: The steric and electronic properties of the difluoromethoxy group can influence the conformation of a molecule, potentially leading to improved binding affinity and selectivity for its biological target.
Given these benefits, 2-Chloro-3-(difluoromethoxy)pyridine is an attractive starting material for the synthesis of a wide range of potential therapeutic agents, including kinase inhibitors, GPCR modulators, and other enzyme inhibitors.
Spectroscopic Data
The structural confirmation of 2-Chloro-3-(difluoromethoxy)pyridine is typically achieved through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
A proton NMR spectrum of 2-chloro-3-(difluoromethoxy)pyridine is available, providing key structural information.[8] The characteristic signal for the difluoromethoxy proton (-OCH F₂) is expected to appear as a triplet due to coupling with the two fluorine atoms. The aromatic protons on the pyridine ring will exhibit a distinct splitting pattern corresponding to their positions.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 2-Chloro-3-(difluoromethoxy)pyridine. Based on the safety data for structurally similar compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10][11]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[9][11]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10][12]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[3]
Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
2-Chloro-3-(difluoromethoxy)pyridine is a valuable and versatile building block for the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. Its unique combination of a reactive chloropyridine core and a property-enhancing difluoromethoxy group makes it an attractive starting material for drug discovery and development programs. This guide has provided a comprehensive overview of its synthesis, properties, reactivity, and potential applications, offering a solid foundation for researchers looking to incorporate this promising intermediate into their synthetic strategies.
References
-
The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
High-Purity 2-Chloro-4-(difluoromethoxy)pyridine: Pharmaceutical Intermediate Manufacturer & Supplier in China. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
2-Chloro-3-(difluoromethyl)pyridine (95%). Amerigo Scientific. Available from: [Link]
-
2-chloro-3-(chlorodifluoromethoxy)pyridine (C6H3Cl2F2NO). PubChemLite. Available from: [Link]
-
2-Chloro-3,5-difluoro Pyridine. 3E. Available from: [Link]
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. Available from: [Link]
-
2-chloro-3-(difluoromethyl)pyridine (C6H4ClF2N). PubChemLite. Available from: [Link]
-
2-Chloro-3-(trifluoromethyl)pyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health. Available from: [Link]
-
Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate. Available from: [Link]
- Preparation of \trifluoromethyl\pyridines. Google Patents.
-
2-Chloro-3-methoxypyridine. National Institutes of Health. Available from: [Link]
-
Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. National Institutes of Health. Available from: [Link]
-
Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. Available from: [Link]
-
Difluoromethylation of Phenols. Organic Syntheses. Available from: [Link]
-
2-Chloropyridine. Wikipedia. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Chloro-3-(difluoromethyl)pyridine (95%) - Amerigo Scientific [amerigoscientific.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. chempanda.com [chempanda.com]
- 8. 2-chloro-3-(difluoroMethoxy)pyridine(1206977-80-1) 1H NMR spectrum [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
